molecular formula C15H14INO2 B7539763 4-iodo-N-[3-(methoxymethyl)phenyl]benzamide

4-iodo-N-[3-(methoxymethyl)phenyl]benzamide

Cat. No. B7539763
M. Wt: 367.18 g/mol
InChI Key: QYGFKWUYUFHSAF-UHFFFAOYSA-N
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Description

4-iodo-N-[3-(methoxymethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. This compound has been extensively studied for its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 4-iodo-N-[3-(methoxymethyl)phenyl]benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-N-[3-(methoxymethyl)phenyl]benzamide has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-iodo-N-[3-(methoxymethyl)phenyl]benzamide in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, which makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause toxicity in normal cells.

Future Directions

There are several future directions for research on 4-iodo-N-[3-(methoxymethyl)phenyl]benzamide. One area of research is to investigate its potential applications in combination therapy with other anticancer drugs. Another area of research is to investigate its potential applications in other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Conclusion:
In conclusion, 4-iodo-N-[3-(methoxymethyl)phenyl]benzamide is a chemical compound that has potential applications in scientific research, particularly in the field of cancer treatment. Its mechanism of action involves the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. While this compound has several advantages for lab experiments, its potential toxicity is a limitation that needs to be addressed in future research.

Synthesis Methods

The synthesis of 4-iodo-N-[3-(methoxymethyl)phenyl]benzamide involves the reaction of 4-iodobenzoic acid with 3-(methoxymethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride, followed by purification to obtain the final product.

Scientific Research Applications

4-iodo-N-[3-(methoxymethyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

4-iodo-N-[3-(methoxymethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-19-10-11-3-2-4-14(9-11)17-15(18)12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGFKWUYUFHSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N-[3-(methoxymethyl)phenyl]benzamide

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